molecular formula C11H11ClN2 B033831 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19685-84-8

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B033831
CAS RN: 19685-84-8
M. Wt: 206.67 g/mol
InChI Key: LCKUBQBEDRQTRC-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11ClN2 . It is used in the field of proteomics research .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole consists of a pyrido[4,3-b]indole core with a chlorine atom at the 8-position .

Scientific Research Applications

Anti-Cancer Agents

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The compound “8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” has been studied for its potential as an anti-cancer agent . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .

Methods of Application or Experimental Procedures

The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Results or Outcomes

All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Cystic Fibrosis Treatment

Specific Scientific Field

Pharmacology

Summary of the Application

The compound “8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” has been studied for its potential as a treatment for Cystic Fibrosis (CF), a genetic disease . The aim of the research was to predict the EC50 value of this compound as a novel chemotype of potentiators .

Methods of Application or Experimental Procedures

The research involved establishing a highly predicting quantitative structure-activity relationship model . The EC50 value of the compound was predicted in this study .

Results or Outcomes

The results of this study are not explicitly mentioned in the source . However, the research contributes to the ongoing efforts to find effective treatments for Cystic Fibrosis .

Anti-HIV Agents

Summary of the Application

Indole derivatives, including “8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole”, have been studied for their potential as anti-HIV agents . A series of novel indolyl and oxochromenyl xanthenone derivatives were designed and their molecular docking studies were performed .

Methods of Application or Experimental Procedures

The research involved the design of novel indolyl and oxochromenyl xanthenone derivatives . Molecular docking studies were performed to understand the potential of these compounds as anti-HIV agents .

Results or Outcomes

The results of this study are not explicitly mentioned in the source . However, the research contributes to the ongoing efforts to find effective treatments for HIV .

properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKUBQBEDRQTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

19685-84-8
Record name 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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